molecular formula C6H11Cl2N B13489719 3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B13489719
M. Wt: 168.06 g/mol
InChI Key: ZPPBMWFSSPFYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, making them suitable for both laboratory and industrial production .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride stands out due to its chloromethyl group, which provides unique reactivity compared to other similar compounds. This reactivity allows for a broader range of chemical modifications and applications .

Properties

Molecular Formula

C6H11Cl2N

Molecular Weight

168.06 g/mol

IUPAC Name

3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C6H10ClN.ClH/c7-4-5-1-6(8,2-5)3-5;/h1-4,8H2;1H

InChI Key

ZPPBMWFSSPFYDX-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)N)CCl.Cl

Origin of Product

United States

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